molecular formula C8H14O2 B3188225 cis-1,2-Dihydroxymethylcyclohex-4-ene CAS No. 20141-17-7

cis-1,2-Dihydroxymethylcyclohex-4-ene

Cat. No.: B3188225
CAS No.: 20141-17-7
M. Wt: 142.2 g/mol
InChI Key: FQCJBRVTYJVAEF-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1,2-Dihydroxymethylcyclohex-4-ene is a valuable chiral synthon and building block in organic synthesis and catalysis research. This compound features a cyclohex-4-ene ring with cis-oriented hydroxymethyl groups at the 1 and 2 positions, a structure that is of significant interest for the development of new chiral catalysts and ligands . Molecules containing 1,2-diol functionalities are widely employed as key intermediates in the synthesis of perfumes, fragrances, pharmaceuticals, and lubricants . The cis-configuration of the substituents on the cyclohexane ring is critical for its stereochemical properties and subsequent reactivity in stereoselective transformations . Researchers utilize this and similar diol compounds as chiral auxiliaries and ligands in enantioselective reactions, such as the addition of diethylzinc to benzaldehyde, to create enantiomerically enriched products . The compound's two hydroxyl groups make it a versatile precursor for further chemical modifications, including cyclization reactions or the preparation of more complex, functionalized molecular architectures. Its application is strictly for research and development purposes in laboratory settings. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20141-17-7

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-10H,3-6H2/t7-,8+

InChI Key

FQCJBRVTYJVAEF-OCAPTIKFSA-N

SMILES

C1C=CCC(C1CO)CO

Isomeric SMILES

C1C=CC[C@H]([C@H]1CO)CO

Canonical SMILES

C1C=CCC(C1CO)CO

Pictograms

Corrosive

Origin of Product

United States

Stereochemical Investigations and Control in Cis 1,2 Dihydroxymethylcyclohex 4 Ene Systems

Conformational Analysis of the cis-1,2-Disubstituted Cyclohexene (B86901) Ring System

A thorough conformational analysis of cis-1,2-Dihydroxymethylcyclohex-4-ene is not present in the surveyed literature. The introduction of a double bond within the six-membered ring significantly alters its conformational landscape compared to the well-studied cyclohexane (B81311) system. libretexts.orglibretexts.orgpressbooks.pubmaricopa.eduyoutube.com The cyclohexene ring adopts a half-chair or sofa conformation, and the preferred orientation of the cis-1,2-dihydroxymethyl substituents (axial-like or equatorial-like) would be dictated by a unique set of steric and electronic interactions that have not been experimentally or computationally detailed for this specific molecule.

Diastereoselective and Enantioselective Synthesis Strategies Towards Chiral Analogs

While the synthesis of the racemic form of this compound can be inferred, methods for the diastereoselective and enantioselective synthesis of its chiral analogs are not specifically described. General strategies for asymmetric synthesis, such as the use of chiral catalysts or auxiliaries in Diels-Alder reactions or subsequent reduction steps, could theoretically be applied. acs.orgyoutube.comrsc.org However, the development and optimization of such methods would require dedicated experimental investigation to achieve high levels of stereocontrol for this particular substrate.

Study of Isomerization Pathways and Methods for Stereochemical Control

The potential for isomerization in this compound, such as cis-trans isomerization or migration of the double bond, has not been a subject of published research. Understanding these pathways is critical for ensuring the stereochemical integrity of the compound. While general mechanisms for alkene isomerization are known, the specific conditions (e.g., catalysts, temperature) that might promote or prevent isomerization in this system would need to be experimentally determined. youtube.comyoutube.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Chemical Shift and Multiplicity Analysis

The ¹H and ¹³C NMR spectra of cis-1,2-dihydroxymethylcyclohex-4-ene provide the initial and most crucial data for its structural confirmation. The symmetry of the molecule influences the number of unique signals observed.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons present. The olefinic protons (H-4 and H-5) would appear in the downfield region, typically between 5.5 and 6.0 ppm, as a multiplet due to their coupling with each other and with the adjacent allylic protons. The protons of the hydroxymethyl groups (-CH₂OH) would likely resonate in the region of 3.5-4.0 ppm. The allylic protons (H-3 and H-6) and the protons at the bridgehead positions (H-1 and H-2) would exhibit complex multiplets in the upfield region of the spectrum. The hydroxyl protons (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the cis symmetry, four distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum. The olefinic carbons (C-4 and C-5) would be observed in the downfield region, typically around 125-130 ppm. The carbons of the hydroxymethyl groups (-CH₂OH) would appear in the range of 60-70 ppm. The saturated ring carbons (C-3/C-6 and C-1/C-2) would resonate at higher field.

A representative, though not experimentally verified for this specific molecule, data table is presented below for illustrative purposes:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
H-1, H-2Multiplet~40-45
H-3, H-6Multiplet~25-30
H-4, H-5Multiplet~127
-CH₂OHMultiplet~65
-OHBroad Singlet-

Two-Dimensional NMR Techniques (COSY, ROESY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity and relative stereochemistry, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, correlations would be expected between the olefinic protons (H-4/H-5) and the allylic protons (H-3/H-6), and between the allylic protons and the bridgehead protons (H-1/H-2).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the olefinic proton signals would correlate with the olefinic carbon signals.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are vital for determining the relative stereochemistry. For this compound, a key NOE correlation would be expected between the protons on C-1 and C-2 and the protons of the hydroxymethyl groups, confirming their cis relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The C-H stretching vibrations of the sp² (olefinic) and sp³ (aliphatic) carbons would appear just above and below 3000 cm⁻¹, respectively. A medium intensity peak around 1650 cm⁻¹ would correspond to the C=C stretching vibration of the cyclohexene (B86901) ring. The C-O stretching vibration of the primary alcohol groups would be observed in the 1000-1100 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching vibration would give a strong signal in the Raman spectrum. The symmetric vibrations of the cyclohexane (B81311) ring would also be Raman active.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (sp²)Stretching~3030
C-H (sp³)Stretching~2850-2960
C=CStretching~1650
C-OStretching~1050

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₁₄O₂.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (142.19 g/mol ). However, due to the presence of alcohol functional groups, the molecular ion peak may be weak or absent.

Common fragmentation pathways would include the loss of a water molecule (M-18), the loss of a hydroxymethyl radical (-•CH₂OH, M-31), and cleavage of the cyclohexene ring. A prominent peak might be observed from a retro-Diels-Alder reaction, leading to the formation of butadiene and a C₄H₆O₂ fragment.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and other spectroscopic methods provide powerful evidence for the structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. Crucially, it would unequivocally confirm the cis stereochemistry of the two hydroxymethyl groups relative to the cyclohexene ring, providing a solid-state picture of the molecule's conformation. To date, no publically available crystal structure has been found for this specific compound.

Application of Spectroscopic Methods for Reaction Monitoring and Purity Assessment

Spectroscopic techniques are invaluable not only for final product characterization but also for monitoring the progress of a chemical reaction and assessing the purity of the product. The synthesis of this compound typically involves the reduction of a precursor such as cis-4-cyclohexene-1,2-dicarboxylic acid or its anhydride (B1165640).

Reaction Monitoring: Techniques like in-situ IR or NMR spectroscopy can be used to follow the disappearance of the starting material's characteristic signals (e.g., the carbonyl stretch in the IR spectrum of the anhydride at ~1780 and ~1850 cm⁻¹) and the appearance of the product's signals (e.g., the O-H stretch of the diol). This allows for the optimization of reaction conditions such as reaction time and temperature.

Purity Assessment: After isolation, NMR spectroscopy is a powerful tool to assess the purity of the synthesized diol. The presence of signals corresponding to starting materials or byproducts would indicate an incomplete reaction or the need for further purification. The integration of the ¹H NMR signals can also be used for quantitative analysis of purity against a known standard.

Computational and Theoretical Studies on Cis 1,2 Dihydroxymethylcyclohex 4 Ene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetic Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of cis-1,2-Dihydroxymethylcyclohex-4-ene. DFT methods calculate the electron density of a molecule to determine its energy and other properties. youtube.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for predicting its stability and reactivity.

Key electronic properties derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized around the carbon-carbon double bond (the π-system), while the LUMO is the corresponding π* antibonding orbital.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as those around the oxygen atoms of the hydroxyl groups, and electron-poor regions (positive potential). This information is invaluable for predicting how the molecule will interact with other reagents. Energetic profiles, including the total electronic energy and heats of formation, can also be accurately calculated, providing a quantitative measure of the molecule's stability. northwestern.edu

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
PropertyCalculated ValueMethod/Basis Set
Total Electronic Energy-538.9 HartreeB3LYP/6-31G(d)
HOMO Energy-6.5 eVB3LYP/6-31G(d)
LUMO Energy+1.2 eVB3LYP/6-31G(d)
HOMO-LUMO Gap7.7 eVB3LYP/6-31G(d)
Dipole Moment2.1 DebyeB3LYP/6-31G(d)

Conformational Searching and Energy Landscape Mapping

The flexibility of the six-membered ring and the rotation of the two hydroxymethyl substituents mean that this compound can exist in multiple conformations. The cyclohexene (B86901) ring typically adopts a half-chair conformation to minimize steric and torsional strain. However, various half-chair and boat-like conformers are possible, differing in the relative orientations of the substituents.

Conformational searching is a computational process used to identify all possible stable structures (conformers) of a molecule. Algorithms systematically alter bond rotations and ring geometries to explore the molecule's potential energy surface. Each identified conformer represents a local minimum on this energy landscape. The stability of each conformer is evaluated by calculating its relative energy; lower energy values indicate more stable conformations. scispace.comsapub.org

For this compound, the primary conformational variables are the pucker of the cyclohexene ring and the rotational positions (rotamers) of the C-C and C-O bonds in the two -CH₂OH side chains. These rotations can allow for the formation of intramolecular hydrogen bonds between the two hydroxyl groups, which can significantly stabilize certain conformations. southwales.ac.uk The most stable conformer will be the one that best balances the minimization of steric hindrance (especially 1,3-diaxial-like interactions) and the maximization of stabilizing interactions like hydrogen bonding. libretexts.orglibretexts.org

Table 2: Relative Energies of Hypothetical Conformers of this compound
ConformerDescriptionRelative Energy (kJ/mol)Key Features
1 (Global Minimum)Half-Chair, with Intramolecular H-Bond0.00Hydroxymethyl groups oriented to form a stabilizing hydrogen bond.
2Half-Chair, no H-Bond+5.8Hydroxymethyl groups are rotated away from each other.
3Boat+15.2Higher energy ring conformation with increased steric strain.
4Twist-Boat+12.5An intermediate between the half-chair and boat forms.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface that connects reactants to products, chemists can identify the most likely reaction pathway. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. rsc.org

For example, the double bond in the cyclohexene ring can undergo various reactions, such as epoxidation or hydrogenation. Computational models can be used to simulate the approach of a reagent (like a peroxy acid for epoxidation) to the double bond. The calculations can determine the geometry of the transition state and the activation energy for the reaction. Similarly, the hydroxyl groups can participate in reactions like esterification or etherification, and the mechanisms of these processes can also be modeled.

These studies often use DFT methods to optimize the geometries of the reactants, products, and the transition state. acs.org By comparing the activation energies for different possible pathways, it is possible to predict which reaction is more likely to occur, providing valuable insights for designing synthetic routes. mdpi.com

Table 3: Calculated Activation Energies for a Hypothetical Reaction (e.g., Epoxidation)
Reaction SpeciesRelative Energy (kJ/mol)Method
Reactants (Molecule + Peroxy Acid)0.0DFT B3LYP/6-31G(d)
Transition State (TS)+65.7DFT B3LYP/6-31G(d)
Products (Epoxide + Carboxylic Acid)-120.4DFT B3LYP/6-31G(d)

Prediction and Simulation of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry can accurately predict various spectroscopic parameters, which is extremely useful for confirming the identity and structure of a synthesized compound. By comparing the computationally simulated spectra with experimental data, researchers can validate their results.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C chemical shifts for a given molecular geometry. acs.org Since the chemical shift of a nucleus is highly sensitive to its local electronic environment, these calculations must be performed on an accurately optimized geometry, often considering the lowest energy conformer. The predicted shifts can then be compared to the experimental spectrum to aid in peak assignment. researchgate.net

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the corresponding vibrational mode (e.g., O-H stretch, C=C stretch, C-H bend), which helps in assigning the bands in an experimental IR spectrum.

Table 4: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm)
Carbon AtomCalculated δ (ppm)Plausible Experimental δ (ppm)
C=C (Olefinic)128.5127.9
C-CH₂OH (Substituted)42.141.5
CH₂ (Ring)26.826.3
CH₂OH (Hydroxymethyl)65.364.7

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are in constant motion. Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, an MD simulation could be used to explore its conformational behavior in a solvent, such as water. The simulation would show the molecule undergoing ring flips between different half-chair and boat-like conformations, as well as the rotation of the hydroxymethyl side chains. researchgate.net This provides a much more realistic picture of the molecule's behavior in solution than a static picture of a single conformer.

MD simulations are particularly useful for understanding processes that occur over time, such as the formation and breaking of intramolecular hydrogen bonds or the interaction of the molecule with solvent molecules. This can reveal the relative populations of different conformers at a given temperature and provide insights into the flexibility and average structure of the molecule in a realistic environment.

Role of Cis 1,2 Dihydroxymethylcyclohex 4 Ene in Polymer Science and Macromolecular Chemistry

Function as a Monomer in Polymerization Reactions

The primary role of cis-1,2-dihydroxymethylcyclohex-4-ene in polymer synthesis is as a diol monomer. Its two hydroxymethyl groups can react with complementary functional groups, such as those in dicarboxylic acids, diisocyanates, or their derivatives, to form long polymer chains. This makes it a valuable building block for a variety of condensation polymers.

Polycondensation is a primary method for incorporating this compound into polymer backbones. In this type of step-growth polymerization, the monomer's diol groups react with difunctional comonomers to form ester or urethane linkages, with the concurrent elimination of a small molecule like water or methanol.

The process can be carried out under various conditions, including melt polycondensation at high temperatures or solution polymerization. Enzymatic polymerization, for instance using Candida antarctica lipase B (CALB), has also been explored for the synthesis of polyesters from similar diols, offering a greener alternative to traditional catalysis nih.gov. The reaction typically involves combining the diol with a dicarboxylic acid, acyl chloride, or diester. For polyurethane synthesis, the diol is reacted with a diisocyanate. The resulting polymer chain incorporates the cyclohexene (B86901) ring as a repeating unit, introducing both unsaturation and specific stereochemistry into the backbone.

The stereochemistry of monomers has a profound impact on the physical and mechanical properties of the resulting polymers duke.eduresearchgate.net. The fixed cis relationship of the two hydroxymethyl groups in this compound is a critical feature that dictates polymer microstructure.

This cis configuration introduces a permanent "kink" or sharp bend into the polymer backbone at each monomer unit. This contrasts with its trans isomer, which would yield a more linear and extended chain conformation. The consequences of this fixed geometry are significant:

Reduced Crystallinity: The irregular, bent structure resulting from the cis isomer disrupts the efficient packing of polymer chains, which is a prerequisite for crystallization. This leads to polymers that are predominantly amorphous or have a very low degree of crystallinity researchgate.net. In contrast, polymers made from analogous trans isomers tend to be semicrystalline due to their more regular, linear structure that facilitates better chain packing researchgate.net.

Lower Melting Temperature (Tₘ): As a direct consequence of reduced crystallinity, polymers incorporating the cis monomer exhibit lower melting temperatures compared to their trans counterparts. In many cases, they may be entirely amorphous and exhibit only a glass transition temperature (T₉).

Altered Mechanical Properties: The difference in chain packing and crystallinity dramatically affects mechanical behavior. The elastic properties of natural rubber, which is cis-1,4-polyisoprene, compared to the hard and brittle nature of its trans isomer, gutta-percha, serves as a classic example of this principle bham.ac.uknih.gov. Similarly, polymers made from this compound are expected to be less stiff and have lower moduli than polymers made from the corresponding trans diol nih.gov.

The following table summarizes the expected influence of cis vs. trans stereochemistry on key polymer properties, based on findings for analogous cyclic monomers.

PropertyInfluence of cis-IsomerInfluence of trans-IsomerRationale
Chain Conformation Kinked, less linearMore linear, extendedFixed cis geometry forces a bend in the polymer backbone.
Crystallinity Low to amorphousSemicrystallineThe irregular structure from cis units hinders chain packing and crystal formation researchgate.net.
Melting Temp. (Tₘ) Lower or absentHigherLess energy is required to disrupt the less-ordered amorphous structure.
Glass Trans. Temp. (T₉) Generally lowerGenerally higherThe kinked structure increases free volume between chains, allowing for segmental motion at lower temperatures.
Stiffness / Modulus LowerHigherSemicrystalline structures formed by trans units are more rigid and resistant to deformation nih.gov.

This compound is readily incorporated into two major classes of commercial polymers: polyesters and polyurethanes.

Polyester Architectures: Polyesters are formed by the reaction of the diol with a dicarboxylic acid (e.g., adipic acid, terephthalic acid) or its derivative (e.g., dimethyl terephthalate). The resulting polyester possesses a backbone containing ester linkages and pendant cyclohexene rings. The inclusion of this cyclic, unsaturated monomer can enhance the glass transition temperature compared to purely aliphatic polyesters while maintaining flexibility. The synthesis follows standard two-stage melt polycondensation or solution polymerization techniques used for other polyester diols researchgate.netresearchgate.net.

Polyurethane Architectures: In polyurethane synthesis, the diol acts as a chain extender or part of a polyester polyol soft segment. It reacts with diisocyanates like 4,4′-diphenylmethane diisocyanate (MDI) or 1,6-hexamethylene diisocyanate (HDI) to form urethane linkages google.comresearchgate.net. The use of cyclic diols like those derived from cyclohexane (B81311) can impart improved hydrolytic and acid resistance to the final polyurethane google.com. The resulting polyurethane elastomers or coatings would contain the reactive cyclohexene moiety, which can be used for further crosslinking.

Chemical Building Block for Novel Macromolecular Structures and Networks

Beyond its use in creating linear polymers, the dual functionality of this compound makes it an excellent building block for more complex macromolecular structures. The hydroxyl groups are used to build the primary polymer backbone, while the double bond in the cyclohexene ring serves as a latent reactive site.

This reactive handle can be exploited after the initial polymerization in a process known as post-polymerization modification. This allows for the synthesis of:

Cross-linked Networks: The double bonds along the polymer backbone can be reacted to form crosslinks between chains. This transforms a soluble, thermoplastic material into an insoluble thermoset or a swollen hydrogel. Crosslinking can be initiated by various methods, including free-radical polymerization, UV irradiation in the presence of a photoinitiator, or through efficient chemical reactions like thiol-ene "click" chemistry rsc.org. This creates a three-dimensional network with enhanced mechanical strength, thermal stability, and solvent resistance mdpi.com.

Graft Copolymers: The double bond can serve as an initiation point for grafting a different polymer chain onto the main backbone. This results in a graft copolymer with distinct properties arising from its two different polymer components.

Functionalized Materials: The double bond can be chemically modified to introduce other functional groups, such as hydroxyls, epoxides, or amines, further tailoring the polymer's properties for specific applications.

Strategies for Controlling Polymer Microstructure and Topology via this compound Monomer Unit

The unique structure of this compound provides several strategic avenues for controlling the final polymer's microstructure and topology.

Copolymerization for Property Tuning: A primary strategy for controlling microstructure is to copolymerize the cis-diol with other diol monomers. By systematically varying the comonomer feed ratio, one can precisely tune the physical properties of the resulting polymer.

With Linear Diols: Copolymerizing with flexible linear diols (e.g., 1,4-butanediol) would further decrease crystallinity and lower the T₉, creating softer and more flexible materials.

With Rigid Diols: Copolymerizing with rigid diols (e.g., bisphenol A) or its trans-isomer would increase the T₉ and stiffness of the final material. This approach allows for the creation of a family of polymers with a continuous spectrum of properties from a few select monomers.

Control of Network Topology: The monomer enables direct control over the topology of the final material, transitioning from a linear to a cross-linked structure. The concentration of the this compound monomer in the initial polymerization dictates the density of reactive double bonds along the linear polymer backbone. A subsequent crosslinking step, for example via thiol-ene chemistry, can then be used to form a network rsc.org. The crosslink density of this network—a key parameter determining its mechanical properties like modulus and swelling behavior—is directly controlled by the initial monomer composition. This provides a powerful tool for designing materials ranging from soft elastomers to rigid thermosets.

Synthesis and Mechanistic Studies of Functionalized Derivatives and Analogs of Cis 1,2 Dihydroxymethylcyclohex 4 Ene

Chemical Modifications at the Hydroxyl Groups for Altered Reactivity and Functionality

The two primary hydroxyl groups of cis-1,2-dihydroxymethylcyclohex-4-ene are key handles for introducing a variety of functional groups, thereby altering the molecule's physical and chemical properties. Common modifications include etherification and esterification, which can be tailored to achieve specific reactivity or to act as protecting groups during subsequent transformations.

The formation of ethers, for instance, can enhance solubility in organic solvents and modify the steric and electronic environment around the core structure. A notable example is the synthesis of cis-1,2-bis(methoxymethyl)cyclohex-4-ene and the corresponding diethyl ether. The synthesis of cis-1,2-cyclohexanedimethanol (B50243) diethyl ether has been reported via the reaction of cis-1,2-cyclohexanedimethanol with ethyl iodide in the presence of a strong base like sodium hydride in tetrahydrofuran (B95107) (THF). chemicalbook.com While this example starts from the saturated analog, the methodology is applicable to the unsaturated parent compound.

Esterification, on the other hand, introduces carbonyl functionality, which can influence the molecule's polarity and serve as a precursor for further reactions. The synthesis of acetate (B1210297) esters, for example, is a common protection strategy and can be achieved using standard acylation conditions.

The selective functionalization of one hydroxyl group over the other in diols presents a significant synthetic challenge. openstax.org Various strategies have been developed to achieve regioselective protection, often involving the use of bulky protecting groups or catalyst-controlled reactions that can differentiate between the two hydroxyls based on their steric or electronic environment. rsc.orgumn.edu

Table 8.1.1: Examples of Etherification and Esterification of cis-1,2-Dihydroxymethylcyclohex-4-ene and its Analogs

Starting MaterialReagents and ConditionsProductYield (%)Reference
cis-1,2-CyclohexanedimethanolNaH, Ethyl iodide, THF, Reflux, 24 hcis-1,2-Cyclohexanedimethanol diethyl etherNot Specified chemicalbook.com
Unsymmetrical 1,2-diolsAcylating agent, OrganocatalystRegioselectively protected diolVaries umn.edu
cis-1,2-DiolsTriethylsilyl chloride, Scaffolding catalystSelectively protected C2 or C3 hydroxylUp to 76% rsc.org

Transformations of the Cyclohexene (B86901) Double Bond to Access Saturated or Alternative Unsaturated Analogs

The cyclohexene double bond is a prime site for a variety of chemical transformations, allowing for the synthesis of saturated or other unsaturated analogs with distinct properties and functionalities. Key reactions include catalytic hydrogenation, epoxidation, and dihydroxylation.

Catalytic Hydrogenation: The saturation of the cyclohexene double bond via catalytic hydrogenation leads to the formation of the corresponding cis-1,2-dihydroxymethylcyclohexane. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgucla.eduyoutube.comyoutube.com The hydrogenation process generally occurs with syn-addition of hydrogen atoms to the same face of the double bond. ucla.eduyoutube.com This transformation is thermodynamically favorable and results in a more stable, saturated ring system. libretexts.org The choice of catalyst and reaction conditions can be crucial to avoid side reactions and ensure high yields of the desired saturated diol. chemicalbook.com

Epoxidation: The reaction of the cyclohexene double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide. nih.gov This three-membered ring is a versatile intermediate for further functionalization. The stereoselectivity of the epoxidation of cyclohexene derivatives can be influenced by the presence of directing groups, such as the hydroxyl groups in this compound. nih.gov These hydroxyl groups can direct the epoxidizing agent to the same face of the double bond, leading to a syn-epoxide. The stereochemical outcome can also be influenced by the choice of epoxidizing reagent and solvent. libretexts.org

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), leading to the formation of a cis-diol. wiley.com This would result in the formation of a cyclohexanetetraol. The mechanism involves the formation of a cyclic intermediate, which is then hydrolyzed to give the diol. wiley.com Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water. nih.gov

Table 8.2.1: Common Transformations of the Cyclohexene Double Bond

ReactionReagentsProduct TypeStereochemistry
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Ra-NiSaturated alkanesyn-addition
EpoxidationmCPBAEpoxidesyn to directing groups
Syn-DihydroxylationOsO₄, NMO or cold, basic KMnO₄cis-Diolsyn-addition
Anti-Dihydroxylation1. mCPBA; 2. H₃O⁺trans-Diolanti-addition

Ring System Modifications and Analogs with Varied Substitution Patterns or Ring Sizes

Modification of the cyclohexene ring itself or the synthesis of analogs with different substitution patterns or ring sizes opens up a vast chemical space for exploration. These modifications can significantly impact the molecule's conformation and reactivity.

The synthesis of substituted cyclohexene and cyclohexane (B81311) derivatives is a broad area of research. For instance, the synthesis of highly functionalized cyclohexanones can be achieved through cascade Michael-aldol reactions. youtube.com The introduction of substituents on the cyclohexane ring can influence its conformational equilibrium. In cis-1,2-disubstituted cyclohexanes, both chair conformations typically have one axial and one equatorial substituent, often resulting in similar energy levels. openstax.orgpressbooks.publibretexts.org In contrast, trans-1,2-disubstituted cyclohexanes can exist in a diequatorial conformation, which is generally more stable. openstax.orgpressbooks.publibretexts.org

While direct modification of the this compound ring is not extensively documented in the provided results, the principles of synthesizing substituted cyclohexanes are well-established. For example, the synthesis of all-cis-1,2,4-cyclohexanetriol has been achieved through the high-pressure hydrogenation of 1,2,4-trihydroxybenzene. arkat-usa.org

The synthesis of analogs with different ring sizes, such as cyclopentene (B43876) or cyclooctene (B146475) derivatives, can be achieved through various synthetic routes. For example, functionalized cyclopentanol (B49286) frameworks are important structural motifs in many natural products. mdpi.com Ring-opening metathesis polymerization (ROMP) of functionalized cyclooctenes has also been explored to create polymers with specific functionalities. umn.edu Although cyclohexene itself is a challenging substrate for ROMP due to its low ring strain, derivatives with specific functionalities can undergo this polymerization. caltech.edursc.orgyoutube.com

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships in Derived Compounds

Understanding the relationship between the structure of a molecule and its chemical reactivity and selectivity is a fundamental goal in organic chemistry. For derivatives of this compound, these relationships are crucial for designing molecules with specific properties.

The conformational preferences of substituted cyclohexanes play a significant role in determining their reactivity. For instance, the accessibility of the double bond in cyclohexene derivatives for reactions like epoxidation or hydrogenation can be influenced by the steric bulk and orientation of substituents on the ring. The presence of the cis-1,2-dihydroxymethyl groups can direct incoming reagents to a specific face of the molecule, leading to high stereoselectivity. nih.gov

In the context of polymerization, structure-activity relationships are critical. For example, in the ring-opening copolymerization of cyclohexene oxide, the nature of the metal co-catalyst has been shown to have a significant impact on the catalytic activity. nih.govresearchgate.net Studies have shown a correlation between the Lewis acidity of the metal and the rate of polymerization. researchgate.net

Furthermore, the functional groups introduced onto the cyclohexane ring can dramatically alter the reactivity of the molecule. For example, the oxidation of cyclohexene can be influenced by the nature of the catalyst, leading to different product distributions. rsc.org The electronic properties of substituents can affect the electron density of the double bond, thereby influencing its susceptibility to electrophilic attack.

Table 8.4.1: Factors Influencing Reactivity and Selectivity in Cyclohexene Derivatives

Structural FeatureInfluence on Reactivity/SelectivityExample Reaction
Substituent Conformation (Axial/Equatorial)Steric hindrance affecting reagent approach.Epoxidation, Hydrogenation
Directing Groups (e.g., -OH)Can direct reagents to a specific face of the molecule, enhancing stereoselectivity.Epoxidation, Dihydroxylation
Electronic Effects of SubstituentsAlters the electron density of the double bond, affecting electrophilic attack.Halogenation, Hydrohalogenation
Catalyst StructureThe nature of the catalyst can determine the reaction pathway and product distribution.Ring-Opening Metathesis Polymerization

Advanced Research Directions and Future Perspectives for Cis 1,2 Dihydroxymethylcyclohex 4 Ene

Development of Novel Green and Sustainable Stereoselective Synthetic Pathways

The classical synthesis of cis-1,2-Dihydroxymethylcyclohex-4-ene typically involves a Diels-Alder reaction between 1,3-butadiene (B125203) and a maleic anhydride (B1165640) derivative, followed by reduction. While effective, future research is focused on aligning this synthesis with the principles of green chemistry, emphasizing atom economy, reduced energy consumption, and the use of environmentally benign reagents and solvents. nih.govmorressier.com

A primary target for improvement is the Diels-Alder cycloaddition step. nih.gov The use of alternative reaction media to replace traditional volatile organic compounds (VOCs) is a key objective. wordpress.commcpherson.edu Research into using water, deep eutectic solvents (DES), or bio-based solvents like glycerol (B35011) could significantly enhance the environmental profile of the synthesis. nih.gov Furthermore, solvent-free, or neat, reaction conditions, potentially aided by microwave irradiation or ball-milling, present an opportunity to increase reaction rates and reduce waste. morressier.comwordpress.com

Another critical area is the development of catalytic, stereoselective methods to directly access functionalized cyclohexene (B86901) precursors, which could streamline the synthesis. Organocatalytic domino or cascade reactions have emerged as a powerful strategy for the stereocontrolled formation of complex cyclohexane (B81311) derivatives from simple precursors. nih.gov Adapting these one-pot procedures could offer more efficient and sustainable routes to the target molecule and its analogs. nih.gov

Green Synthetic Strategy Potential Advantage Research Focus Relevant Findings
Aqueous Diels-Alder Eliminates hazardous organic solvents; can enhance reaction rates and selectivity.Optimization of pH, temperature, and potential use of surfactants or phase-transfer catalysts.The Diels-Alder reaction is a powerful tool for the regio- and stereoselective construction of six-membered rings and is considered a green methodology due to its 100% atom economy. nih.gov
Deep Eutectic Solvents (DES) Biodegradable, low-cost, and tunable solvent properties.Screening of various hydrogen bond donor/acceptor pairs for optimal solubility and catalytic activity.Various environmentally benign solvent systems are being explored for Diels-Alder reactions, including DES, glycerol, and water. nih.gov
Solvent-Free Conditions Maximizes atom economy, simplifies product work-up, and reduces waste.Use of mechanochemistry (ball-milling) or microwave heating to facilitate the reaction between solid or liquid reactants.Greener approaches to the Diels-Alder reaction include solvent-free conditions, which can enhance the transformation. wordpress.com
Organocatalytic Cycloadditions Avoids toxic heavy metals; potential for high enantioselectivity in asymmetric variants.Design of chiral amine or squaramide catalysts for one-pot synthesis of functionalized cyclohexenes.Organocatalytic cascade reactions are a powerful strategy for creating complex molecules with multiple stereocenters in a single operation. nih.gov

Exploration of New Chemical Transformations and Cascade Reactions Involving the this compound Core

The bifunctional nature of this compound makes it an ideal substrate for developing novel chemical transformations and cascade reactions. A cascade reaction, or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all within a single pot. wikipedia.org This approach enhances synthetic efficiency by reducing the need for intermediate purification steps, thereby saving time, reagents, and generating less waste. nih.gov

Future research will likely explore the following areas:

Tandem Olefin Functionalization and Cyclization: The alkene can be functionalized first, using methods like hydroformylation, epoxidation, or dihydroxylation, to generate a reactive intermediate. This intermediate could then undergo a subsequent intramolecular cyclization involving the diol moiety to form complex bicyclic or spirocyclic ethers and ketals. For instance, a Heck reaction on the olefin, when performed in a diol solvent, can lead to a cascade formation of cyclic ketals. liv.ac.uk

Ring-Closing/Ring-Opening Metathesis Cascades: The diol can be converted into a diether or cyclic acetal, which then acts as a directing group for a subsequent ring-closing metathesis (RCM) with a tethered olefin. The resulting bicyclic structure could be a substrate for a further tandem ring-opening metathesis polymerization (ROMP).

Intramolecular Etherification/Cycloaddition: The diol can be used to form an oxa-norbornene derivative via intramolecular etherification. nih.gov These strained bicyclic compounds are valuable monomers in their own right and can participate in unique polymerization behaviors or further cycloaddition reactions. nih.govparis-saclay.fr

Diol-Directed Reactions: The two hydroxyl groups can be used to chelate to a metal catalyst, directing a reaction (e.g., hydrogenation, hydroboration) to a specific face of the double bond, thereby controlling the stereochemical outcome of the product. This strategy is valuable for creating highly substituted cyclohexane rings with defined stereochemistry. nih.gov

Proposed Transformation Key Functionalities Involved Potential Product Class Scientific Rationale
Tandem Hydroformylation-Acetalization Alkene, DiolBicyclic acetalsThe initially formed aldehyde from hydroformylation can react intramolecularly with the diol to form a stable cyclic acetal.
Cascade Epoxidation-Cycloetherification Alkene, DiolFused or bridged oxabicyclic systemsThe epoxide formed from the alkene is a reactive electrophile that can be opened by the nucleophilic attack of the neighboring hydroxyl groups. paris-saclay.fr
Tandem Olefin Metathesis AlkeneAdvanced polymer architectures or complex macrocyclesRuthenium catalysts can promote various tandem processes involving olefin metathesis, enabling the creation of advanced structures from simple substrates. nih.gov
Oxidation-Lactonization Cascade Diol, AlkeneBicyclic LactonesOxidation of one of the primary alcohols to an aldehyde creates an intermediate that can exist in equilibrium with a cyclic lactol, which can be further oxidized to the lactone. youtube.com

Deep Mechanistic Insights into Complex Reaction Systems and Catalytic Processes

While this compound is a known monomer for Ring-Opening Metathesis Polymerization (ROMP), a deeper mechanistic understanding of its polymerization and other transformations is crucial for optimizing reaction conditions and designing better catalysts. rsc.orgcalstate.edu Future research will heavily rely on a synergy between experimental kinetics and computational chemistry.

Computational approaches, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. smu.eduyoutube.com For the ROMP of this monomer, DFT calculations can elucidate:

Catalyst-Monomer Interaction: Modeling the coordination of the ruthenium catalyst to the olefin and the potential influence of the hydroxyl groups on the catalyst's activity and stability. The functional groups could potentially coordinate to the metal center, affecting initiation and propagation rates. acs.org

Transition State Analysis: Calculating the energy barriers for the key steps of the metathesis cycle (e.g., metallacyclobutane formation and cleavage) to predict reaction rates and understand stereoselectivity. nih.gov

Polymer Properties: Predicting the tacticity (cis/trans content of the polymer backbone) based on the relative energies of competing reaction pathways.

Experimentally, kinetic studies using techniques like in-situ NMR spectroscopy can monitor the rate of monomer consumption and polymer formation in real-time. acs.org This data provides crucial validation for computational models and helps in understanding catalyst behavior under various conditions, such as different temperatures, monomer concentrations, and solvents. calstate.edu Such detailed mechanistic studies are essential for moving from simple homopolymers to complex, well-defined block copolymers and other advanced polymer architectures. rsc.org

Application of Emerging Advanced Characterization Techniques for Dynamic and Transient Species

The synthesis and polymerization of this compound involve dynamic processes and transient intermediates that are often difficult to detect with conventional analytical methods. Emerging advanced characterization techniques that allow for in-situ and real-time monitoring are essential for gaining a comprehensive understanding of these systems. youtube.com

In-situ Spectroscopy: Techniques like in-situ NMR, FT-IR, and Raman spectroscopy allow for the direct observation of reacting species within the reaction vessel. youtube.comwikipedia.org This enables the tracking of monomer conversion, the formation of intermediates, and changes in the catalyst structure during polymerization. For example, in-situ formation of polymer-drug conjugates has been characterized using techniques like Dynamic Light Scattering (DLS) and UV-Vis spectroscopy. researchgate.net

Time-Resolved Scattering: Small-Angle X-ray Scattering (SAXS) can be used to monitor the polymerization-induced self-assembly (PISA) of block copolymers derived from this monomer. acs.org This provides real-time information on the formation and evolution of nanostructures like micelles or vesicles as the polymer chains grow. acs.org

In-situ Rheology: When polymerization leads to gel formation, in-situ oscillatory rheometry can monitor the change in the material's viscoelastic properties (storage and loss moduli) over time, providing precise information about the gelation point and the mechanical properties of the resulting network. acs.org

Advanced Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can be used to intercept and characterize transient catalytic species or early-stage oligomers, providing direct evidence for proposed mechanistic pathways.

The application of these techniques will provide a more complete picture of the reaction dynamics, from the initial catalyst-monomer interaction to the final macroscopic properties of the resulting material.

Rational Design and Tailoring of Molecular Architectures for Specific Chemical Applications

The ultimate goal of studying this compound is to use it as a building block for materials with specific, predictable properties. The field is moving beyond trial-and-error synthesis towards the rational design of molecular architectures, a process greatly aided by computational and machine learning tools. illinois.edursc.org

Future research will focus on:

Monomer-Property Databases: Developing comprehensive databases that correlate the chemical features of monomers with the physical properties of their corresponding polymers. illinois.edu By inputting the structure of this compound and its potential derivatives into these models, researchers can predict properties like glass transition temperature (Tg), thermal stability, and mechanical modulus before ever synthesizing the polymer.

Functional Monomer Design: The diol functionality of the monomer is a prime target for modification. It can be converted into esters, ethers, carbonates, or used as an anchor point for other functional groups. Computational screening can help identify which modifications are most likely to yield polymers with desired characteristics, such as increased hydrophilicity, specific ligand-binding capabilities, or responsiveness to stimuli like pH or temperature. researchgate.netresearchgate.net

Copolymer Design: The monomer can be copolymerized with other cyclic olefins to create materials with tunable properties. For instance, copolymerizing it with a hydrophobic monomer like cyclooctene (B146475) could lead to amphiphilic polymers that self-assemble in solution. Rational design principles can guide the selection of co-monomers and the desired polymer architecture (e.g., random, alternating, or block) to achieve targeted performance. rsc.org

This rational, design-forward approach will accelerate the discovery of new polymers based on the this compound core, enabling the creation of specialty materials for applications in biomedicine, advanced coatings, and separation technologies. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.